molecular formula C13H17NO B1143951 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane CAS No. 1245794-56-2

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane

Cat. No. B1143951
CAS RN: 1245794-56-2
M. Wt: 203.28018
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane and its derivatives involves efficient multigram and photochemical synthesis methods. Denisenko et al. (2010) described an efficient two-step multigram synthesis for creating a promising building block for medicinal chemistry, indicating the compound's versatility for further derivatization (Denisenko et al., 2010). Additionally, a rapid two-step synthesis utilizing common chemicals through intramolecular [2+2]-photochemical cyclization has been developed, showcasing an attractive approach for drug discovery (Denisenko et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives exhibits unique characteristics, as evidenced by high-pressure synthesis studies and X-ray determination. The work by Drew et al. (1985) on high-pressure synthesis and structure determination of similar derivatives underlines the intricate conformational properties due to restricted rotation around the amide C–N bond (Drew et al., 1985).

Chemical Reactions and Properties

Several studies have focused on the chemical reactions involving this compound derivatives. Notably, Skalenko et al. (2018) elaborated on a one-step synthesis of functionalized derivatives via [2+2]-photochemical intermolecular cycloaddition, which can be transformed into advanced building blocks for drug discovery (Skalenko et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, including stability, solubility, and melting points, are crucial for their application in various fields. While specific studies focusing solely on the physical properties of this compound were not identified in the current research dataset, these properties are typically inferred from the compound's synthesis processes and molecular structure analyses.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity, and basicity, play a significant role in the compound's utility in synthesis and drug development. Ghorbani et al. (2016) described a novel synthesis method that highlights the eco-friendliness and excellent yields, indicating the compound's favorable chemical properties for further application (Ghorbani et al., 2016).

Scientific Research Applications

Synthesis and Derivatization

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane serves as a valuable building block in synthetic chemistry. It has been utilized in the efficient multigram synthesis of previously unknown compounds, proving to be a promising foundation for selective derivatization of the cyclobutane ring. This leads to the creation of novel, conformationally restricted piperidine derivatives, expanding the scope of medicinal chemistry (Denisenko et al., 2010).

Chemical Transformations

In the realm of organic chemistry, this compound is involved in various chemical transformations. For instance, it has been used in the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, showcasing its versatility in creating restricted analogues of amino acids (Avenoza et al., 2002).

Microbiological Oxygenation

The compound has also been a subject in studies involving microbiological oxygenation, a process critical for understanding biochemical transformations. Research using fungi like Beauveria bassiana and Rhizopus nigricans has shown its potential in this area, offering insights into the oxygenation processes of azabicycloalkanes (Davis et al., 1997).

Photochemical Synthesis

Advancements in photochemical synthesis have leveraged this compound for the creation of advanced building blocks in drug discovery. This includes its use in rapid syntheses involving common chemicals like benzaldehyde and allylamine, demonstrating its utility in developing novel pharmaceutical compounds (Denisenko et al., 2017).

Future Directions

The future directions for the study of “3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane” and similar compounds could involve further exploration of their potential as bioisosteres of meta-substituted benzenes in biologically active compounds . Additionally, more strategies for their synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents, may be developed .

properties

IUPAC Name

(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERPUNDHAOPKPP-FUNVUKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C2O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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